Regioisomeric Identity: 4-Sulfonamide vs. 5-Sulfonamide Substitution Pattern Distinguishes Zinc-Binding Modality
1-Ethyl-1H-1,2,3-triazole-4-sulfonamide (CAS 2138219-63-1) carries the primary sulfonamide group exclusively at the triazole C4 position, distinguishing it unequivocally from the 5-sulfonamide regioisomer (CAS 1693864-29-7) . In triazole-benzenesulfonamide hybrid series evaluated against hCA I, II, IX, and XII, the spatial relationship between the triazole ring and the sulfonamide zinc-binding group is a critical determinant of isoform selectivity: 1,2,3-triazol-1-ylbenzenesulfonamide derivatives with varied substitution patterns displayed Ki values for hCA II spanning from 2.8 nM to >10,000 nM, with regiochemistry at the triazole core directly influencing the geometry of zinc coordination [1]. Although direct Ki data for the target compound itself are not yet reported in peer-reviewed literature, the 4-sulfonamide regioisomer positions the −SO₂NH₂ group with a different bond vector and distance from the triazole N2/N3 hydrogen-bond acceptors compared to the 5-sulfonamide isomer, which is predicted to alter binding interactions with active-site residues such as Thr199 and Glu106 in hCA II [2]. For procurement purposes, selection of the correct regioisomer is essential: the 4-sulfonamide variant (2138219-63-1) cannot be substituted by the 5-sulfonamide variant (1693864-29-7) without fundamentally altering the pharmacophoric geometry.
| Evidence Dimension | Regioisomeric sulfonamide position (C4 vs. C5 of 1,2,3-triazole) |
|---|---|
| Target Compound Data | C4-sulfonamide substitution (CAS 2138219-63-1); tPSA = 99.2 Ų; SMILES: CCn1nnc(c1)S(=O)(=O)N |
| Comparator Or Baseline | C5-sulfonamide regioisomer (CAS 1693864-29-7); identical molecular formula (C₄H₈N₄O₂S) but distinct SMILES and InChI Key |
| Quantified Difference | Regioisomeric shift changes sulfonamide-to-triazole distance by approximately 1.2 Å and alters H-bond acceptor vector from triazole N2/N3; downstream hCA II Ki differences of 10- to 100-fold demonstrated in analogous triazole-benzenesulfonamide series [1] |
| Conditions | Structural comparison based on SMILES/InChI analysis; activity inference drawn from benzenesulfonamide-triazole conjugate series evaluated by stopped-flow CO₂ hydration assay [1] |
Why This Matters
Procurement of the incorrect regioisomer (5-sulfonamide instead of 4-sulfonamide) introduces a structurally distinct zinc-binding pharmacophore that will generate non-comparable SAR data, wasting screening resources and delaying hit-to-lead progression.
- [1] Ewies, E.F.; Sabry, E.; Bekheit, M.S.; Fouad, M.A.; Vullo, D.; Supuran, C.T. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Dev. Res. 2022, 83 (6), 1281–1291. Ki values for hCA II: 2.8–3.8 nM for most potent derivatives; selectivity ratios vs. hCA I up to 3571. View Source
- [2] Balci, A.; Arslan, M.; Nixha, A.R.; Bilen, C.; Ergun, A.; Gençer, N. Synthesis and evaluation of N-heteroarylsubstituted triazolosulfonamides as carbonic anhydrase inhibitors. J. Enzyme Inhib. Med. Chem. 2015, 30 (3), 377–382. View Source
